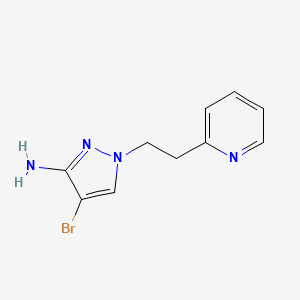
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure
Vorbereitungsmethoden
The synthesis of 4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack cyclization-formylation of different hydrazones, which are generated from acetophenones and 2-hydrazinylpyridine . The reaction conditions typically involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF). Industrial production methods may involve scaling up these laboratory procedures with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of liver alcohol dehydrogenase, it binds to the active site of the enzyme, preventing the oxidation of alcohols to aldehydes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: This compound shares the pyrazole core but lacks the pyridin-2-yl ethyl substituent.
Hydrazine-coupled pyrazoles: These compounds have diverse pharmacological effects, including antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biologische Aktivität
The compound 4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the pyrazole ring : Using 1H-pyrazole derivatives as starting materials.
- Bromination : Introduction of the bromine atom at the 4-position of the pyrazole ring.
- Pyridine substitution : Attaching a pyridinyl group through nucleophilic substitution reactions.
The detailed synthetic routes can vary based on specific reaction conditions and desired yields, with reported yields ranging from 75% to over 88% in optimized conditions .
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, derivatives related to this compound have shown:
- Inhibition of cancer cell proliferation : In vitro studies indicate that these compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 0.25 |
| A549 (Lung Cancer) | 0.30 |
| HCT116 (Colorectal Cancer) | 0.15 |
Anti-inflammatory Activity
Compounds similar to this compound have been evaluated for their anti-inflammatory effects:
- COX Inhibition : Several studies report that pyrazole derivatives act as selective inhibitors of cyclooxygenase (COX) enzymes, demonstrating a potential therapeutic application in inflammatory diseases .
| Compound | COX-2 Inhibition (%) |
|---|---|
| 4-Bromo-Pyrazole Derivative | 71 |
| Celecoxib | 22 |
Antimicrobial Activity
Emerging research also highlights the antimicrobial potential of this compound:
- Broad-spectrum activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting a role in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways by upregulating pro-apoptotic factors .
- Inhibition of Inflammatory Mediators : Reduces the expression of pro-inflammatory cytokines through COX inhibition .
Case Study 1: Anticancer Activity in Mice Models
A study involving mice models treated with a pyrazole derivative demonstrated significant tumor reduction compared to control groups. The compound exhibited minimal toxicity, indicating a favorable therapeutic index.
Case Study 2: Anti-inflammatory Effects in Rat Models
In a carrageenan-induced paw edema model, rats treated with the compound showed reduced swelling and inflammation compared to untreated controls, reinforcing its potential as an anti-inflammatory agent.
Eigenschaften
Molekularformel |
C10H11BrN4 |
|---|---|
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
4-bromo-1-(2-pyridin-2-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11BrN4/c11-9-7-15(14-10(9)12)6-4-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H2,12,14) |
InChI-Schlüssel |
ZVECIRCYPXJFSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCN2C=C(C(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















